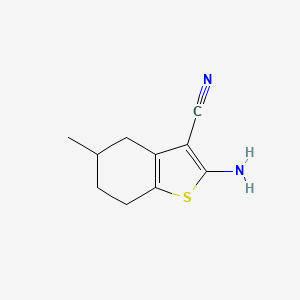

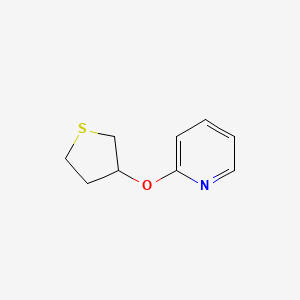

![molecular formula C14H10BrNOS3 B2371413 4-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide CAS No. 2379985-83-6](/img/structure/B2371413.png)

4-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

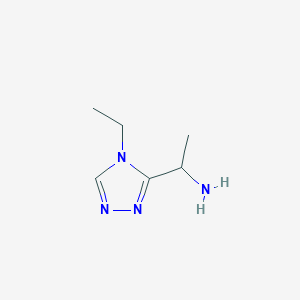

“4-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide” is a complex organic compound. It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs were synthesized through Suzuki cross-coupling reactions . The reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the existence of glacial acetic acid provided (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline in excellent yield .Molecular Structure Analysis

The molecular structure of “4-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide” is likely to be complex due to the presence of multiple rings and functional groups. The presence of bromo functionality at position 4 is a useful handle for halogen exchange or coupling chemistry .Wissenschaftliche Forschungsanwendungen

Photostabilization in Polymer Science

Research has shown the effectiveness of thiophene derivatives in enhancing the photostability of materials. For instance, synthesized thiophenes like N-[(3-bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline and related compounds have been found to significantly reduce the level of photodegradation in poly(vinyl chloride) (PVC) films. These materials act either by directly absorbing UV radiation and dissipating energy as heat or by transferring energy from excited state PVC to the additive for dissipation (Balakit et al., 2015).

Catalytic and Synthetic Applications

Thiophene derivatives are pivotal in various synthetic and catalytic processes. The synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, for example, involves direct lithiations and bromination reactions starting from thiophene, highlighting the compound's utility in complex organic syntheses (Bar & Martin, 2021).

Polymerization and Material Science

The compound has also been explored in the field of material science, particularly in polymerization. The copolymerization of 4-bromo-2-vinyl thiophene with methyl methacrylate and n-butyl acrylate indicates its reactivity and potential in creating novel polymeric materials (Trumbo, 1992).

Computational Chemistry and Spectroscopy

In the realm of computational chemistry and spectroscopy, thiophene derivatives have been synthesized and analyzed using techniques like DFT simulations, revealing crucial insights into their molecular properties and reactivity (Balakit et al., 2017).

Nonlinear Optical Properties

The study of nonlinear optical properties of thiophene derivatives has been significant in understanding their potential in electronic and photonic applications. Research involving Suzuki cross-coupling reactions and DFT calculations on these compounds provides valuable insights into their electronic and nonlinear optical behaviors (Ahmad et al., 2021).

Heterocyclic Synthesis

Thiophene derivatives play a crucial role in heterocyclic chemistry, contributing to the synthesis of a wide range of biologically active compounds. This includes the creation of pyrazole, isoxazole, pyrimidine, triazine derivatives, showcasing the versatility of thiophene-based compounds in medicinal chemistry (Mohareb et al., 2004).

Anticancer and Antibacterial Research

The compound's derivatives have been investigated for their anticancer and antibacterial properties. Studies reveal that certain thiophene-2-carboxaldehyde derivatives exhibit promising antibacterial and antifungal activities, along with unique binding characteristics to proteins like Human Serum Albumin (HSA), which is significant in pharmacological research (Shareef et al., 2016).

Antimalarial Drug Development

Some derivatives of thiophene, specifically benzothiophene carboxamide derivatives, have been identified as potent inhibitors of Plasmodium falciparum, the parasite causing malaria. This highlights the compound's potential in developing new antimalarial drugs (Banerjee et al., 2011).

Eigenschaften

IUPAC Name |

4-bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNOS3/c15-11-4-13(20-8-11)14(17)16-5-12-3-10(7-19-12)9-1-2-18-6-9/h1-4,6-8H,5H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPNDNUAVRZTNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CSC(=C2)CNC(=O)C3=CC(=CS3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNOS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

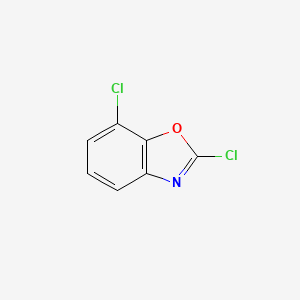

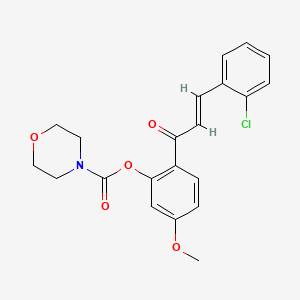

![N-cyclohexyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2371335.png)

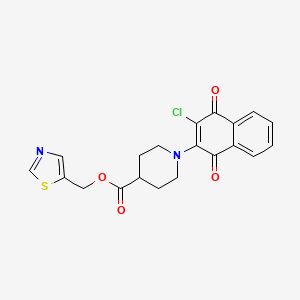

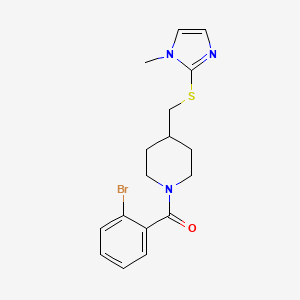

![8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2371345.png)

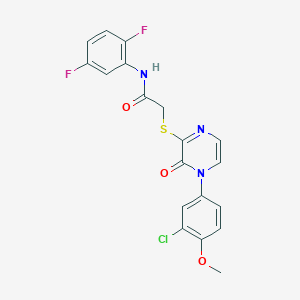

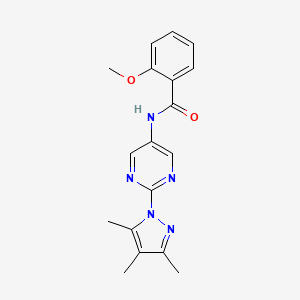

![2-[(3S)-oxolan-3-yl]oxyacetic acid](/img/structure/B2371349.png)

![3-[(E)-2-(2-Ethoxy-phenyl)-vinyl]-1H-quinoxalin-2-one](/img/structure/B2371352.png)

![N-(4-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2371353.png)